Leucine, 3-hydroxy- Leucine, 3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 5817-22-1
VCID: VC0014339
InChI: InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
SMILES: CC(C)C(C(C(=O)O)N)O
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

Leucine, 3-hydroxy-

CAS No.: 5817-22-1

VCID: VC0014339

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Leucine, 3-hydroxy- - 5817-22-1

Description

Leucine is an essential amino acid vital for protein biosynthesis in humans, who must obtain it through dietary sources like meats, dairy, soy products, and legumes . Leucine, 3-hydroxy- (C6H13NO3), also known as 3-hydroxy-L-leucine, is a derivative of leucine . Leucine itself is a branched-chain amino acid (BCAA) with a non-linear aliphatic side chain . It plays a crucial role in activating the mechanistic target of rapamycin (mTOR), a protein kinase that regulates protein biosynthesis and cell growth . Leucine is commonly found in total parenteral nutrition .

Leucine's metabolism produces compounds like acetyl-CoA and acetoacetate and can be catalyzed by leucine aminomutase to produce β-leucine . A small fraction of L-leucine is converted into β-ketoisocaproate (β-KIC), then acetyl-CoA . Another metabolite of leucine is β-hydroxy β-methylbutyric acid (HMB), which promotes protein biosynthesis . HMB is created in the human body through L-leucine metabolism, with a small percentage of L-leucine converting to HMB .

Similar to Leucine, 3-hydroxy-L-leucine, 3-Hydroxy-3-methylbutyrate (HMB) is another compound that can be used for the synthesis of a variety of chemicals in the food and other chemical synthesis . Researchers may find it helpful to demonstrate knowledge and skills, translating work and experience to relate to research positions .

CAS No. 5817-22-1
Product Name Leucine, 3-hydroxy-
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name (2S)-2-amino-3-hydroxy-4-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
Standard InChIKey ZAYJDMWJYCTABM-ROLXFIACSA-N
SMILES CC(C)C(C(C(=O)O)N)O
Canonical SMILES CC(C)C(C(C(=O)O)N)O
Synonyms eta-hydroxyleucine
beta-hydroxyleucine hydrochloride, erythro-(DL)-isomer
beta-hydroxyleucine, (DL)-isomer
beta-hydroxyleucine, threo-(DL)-isomer
beta-hydroxyleucine, threo-(L)-isome
PubChem Compound 134611
Last Modified Sep 14 2023

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